Glufosinate-P
Overview
Description
Glufosinate-P, chemically known as 2-amino-4-[(hydroxy)methylphosphinyl]butanoic acid, is a broad-spectrum herbicide used worldwide. It is synthesized from 2-chloroethyl methylvinylphosphinate via successive hydroformylation–amidocarbonylation processes. Glufosinate-P inhibits glutamine synthetase, a key enzyme in nitrogen metabolism, leading to ammonia accumulation and plant death (Sakakura, Huang, & Tanaka, 1991).
Synthesis Analysis
The synthesis of Glufosinate-P involves the hydroformylation of 2-chloroethyl methylvinylphosphinate catalyzed by Co2(CO)8 in methanol, producing 2-chloroethyl (3,3-dimethoxypropyl)methylphosphinate. This intermediate undergoes cobalt-catalyzed amidocarbonylation to afford N-acylglufosinic acid methyl ester, which, upon hydrolysis under acidic conditions, yields Glufosinate-P quantitatively (Sakakura et al., 1991).
Molecular Structure Analysis
Glufosinate-P is an analogue of glutamic acid, also known as phosphinothricin. Its structure includes a phosphinic acid group, making it a potent inhibitor of glutamine synthetase due to its structural similarity to glutamate. The molecular interactions and protonation states of Glufosinate in aqueous solutions have been thoroughly studied, revealing that its first protonation site occurs on the nitrogen atom in the amino group (Li et al., 2018).
Chemical Reactions and Properties
Glufosinate-P acts by inhibiting the enzyme glutamine synthetase, leading to an accumulation of ammonia and glutamate. This disruption in amino acid metabolism and photorespiration results in the generation of reactive oxygen species (ROS) and plant death. The chemical also demonstrates synergistic effects with other herbicides, enhancing their activity through a complex mechanism involving glutamate and protoporphyrin accumulation (Takano et al., 2020).
Physical Properties Analysis
The physical properties of Glufosinate-P, such as solubility and stability, are influenced by its molecular structure. It forms complexes with metal ions found in groundwater, indicating its potential mobility and interaction in various environmental settings. These complexes are more soluble in water compared to its analogues, suggesting a distinct behavior in aquatic environments (Ambrose & Hoggard, 1989).
Chemical Properties Analysis
Glufosinate-P's chemical properties, particularly its mode of action as a herbicide, highlight its unique role in agricultural practices. It is a natural amino acid with herbicidal properties, discovered as a component of the tripeptide L-phosphinothricyl-L-alanyl-L-alanin in Streptomyces species. Its herbicidal action, based on glutamine synthetase inhibition, leads to a rapid accumulation of ammonia, disrupting nitrogen metabolism and photosynthesis in plants (Hoerlein, 1994).
Scientific Research Applications
Immunotoxic Effects on Aquatic Organisms : Glufosinate-ammonium exposure to zebrafish embryos showed immunotoxic effects, including decreased survival rates and morphological malformations. This study highlighted significant changes in gene expression levels related to metabolism, redox, and immunity in zebrafish upon exposure (Xiong et al., 2019).
Impact on Nitrogen Assimilation in Marine Diatoms : Research on the marine diatom Phaeodactylum tricornutum revealed that glufosinate affects key enzymes related to nitrogen assimilation and disrupts chloroplast structure, ultimately inhibiting growth (Xie et al., 2014).
Quantitative Analysis in Biological Samples : A new HPLC method was developed for quantifying glufosinate in human serum and urine, indicating the relevance of monitoring glufosinate levels in biological systems (Hori et al., 2002).
Enhancing Activity of Protoporphyrinogen Oxidase Inhibitors : A study found that glufosinate enhances the activity of protoporphyrinogen oxidase inhibitors, offering insights into the synergistic effects of different herbicide mechanisms (Takano et al., 2020).
Distribution and Metabolism in Transgenic Crops : Examination of the distribution and metabolism of glufosinate in transgenic maize and oilseed rape highlighted the presence of metabolites and unchanged herbicide in plants (Ruhland et al., 2004).
Review of Glufosinate's Use and Toxicology : A comprehensive review covered the increasing use of glufosinate, its mode of action, environmental degradation, and toxicological concerns (Takano & Dayan, 2020).
Effects on Antioxidant Enzymes in Algae : Research on the unicellular green alga Chlorella vulgaris indicated that glufosinate exposure affects antioxidant enzyme activities and disrupts chloroplast ultrastructure (Qian et al., 2008).
Uptake and Membrane Potential Changes : A study on Lemna gibba demonstrated that glufosinate uptake is stimulated by light and can affect membrane potential, indicating its impact on plant physiology (Ullrich et al., 1990).
Neurotoxic Effects from Chronic Exposure : MRI characterization of mouse brains after chronic exposure to glufosinate ammonium showed structural changes and potential neurotoxic effects (Même et al., 2009).
Impact on Neural Stem Cells : Exposure to glufosinate-ammonium disrupted the integrity of ependymal walls and altered neuro-glial differentiation in neural stem cells, highlighting potential neurotoxic effects (Feat-Vetel et al., 2018).
Safety And Hazards
Glufosinate-P can be harmful if swallowed or in contact with skin . It is toxic if inhaled and may damage fertility . It is suspected of damaging the unborn child . Therefore, it is advised to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors .
properties
IUPAC Name |
(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJOBQBIJHVGMQ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(CC[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020544 | |
Record name | Glufosinate-P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glufosinate-P | |
CAS RN |
35597-44-5 | |
Record name | Phosphinothricin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35597-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glufosinate-P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUFOSINATE-P | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72P470U27C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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